The synthesis of Sodium 4-Aminophenylarsonate typically involves the reaction of 4-aminophenylarsinic acid with sodium hydroxide or sodium carbonate. The general procedure can be summarized as follows:
The thermal stability of the synthesized compound can be assessed using techniques like thermogravimetric analysis (TG) and differential scanning calorimetry (DSC), which provide insights into its stability under various conditions .
The molecular structure of Sodium 4-Aminophenylarsonate features a central arsenic atom bonded to an amine group and a phenyl ring. The compound exhibits a three-dimensional hydrogen-bonded network that influences its physical properties. Key structural characteristics include:
Sodium 4-Aminophenylarsonate participates in various chemical reactions, including:
These reactions are essential for understanding the compound's behavior in biological systems and its potential interactions with other chemicals.
The mechanism of action of Sodium 4-Aminophenylarsonate primarily revolves around its interaction with biological macromolecules. It has been studied for its potential antitumor activity:
Sodium 4-Aminophenylarsonate exhibits several notable physical and chemical properties:
Sodium 4-Aminophenylarsonate has diverse applications across several fields:
Sodium 4-aminophenylarsonate, historically known as Atoxyl, emerged as the first organic arsenical drug approved for clinical use in the late 19th century. Its synthesis traces back to 1859, when French chemist Antoine Béchamp reacted aniline with arsenic acid (H~3~AsO~4~) through electrophilic aromatic substitution—a process later termed the Béchamp reaction [1] [4]:
C~6~H~5~NH~2~ + H~3~AsO~4~ → H~2~NC~6~H~4~AsO~3~H~2~ + H~2~O
Initially misidentified as an anilide of arsenic acid, Béchamp noted its reduced toxicity compared to inorganic arsenicals and coined the name "Atoxyl" (non-toxic arsenic) [1]. By 1905, British researchers Thomas and Breinl demonstrated Atoxyl’s efficacy against animal trypanosomiasis, prompting its adoption for human African sleeping sickness (Trypanosoma brucei infection) in colonial medicine [1] [4]. This application marked a paradigm shift: unlike broad-spectrum inorganic arsenicals like Fowler’s solution (potassium arsenite), Atoxyl represented targeted antimicrobial chemotherapy. However, clinical use revealed severe limitations—notably optic nerve damage and blindness in ~2% of patients, as observed by Robert Koch in German East Africa trials [1] [4]. This toxicity catalyzed efforts to synthesize safer derivatives, ultimately leading to arsphenamine (Salvarsan) and tryparsamide [4] [6].
Table 1: Key Organoarsenical Derivatives Synthesized from 4-Aminophenylarsonate
Compound | Synthetic Pathway | Primary Use |
---|---|---|
Tryparsamide (1b) | Sodium salt + chloroacetamide | Late-stage trypanosomiasis |
Carbarsone (1c) | Sodium salt + potassium cyanate/cyanogen bromide | Intestinal amoebiasis |
Melarsen sodium (6) | Reaction with cyanuryl chloride, then amination | Trypanosomiasis chemotherapy |
Atoxyl’s structural misidentification became the catalyst for Paul Ehrlich’s rational drug design principles. Ehrlich initially assumed Atoxyl was an arsenoxide (C~6~H~5~NH~2~·AsO~3~HNa), but his chief chemist Alfred Bertheim corrected this in 1907, identifying it as 4-aminophenylarsonic acid [1] [2]. This structural clarity enabled systematic derivatization:
Ehrlich’s team methodically synthesized over 600 arsenobenzene derivatives. The 606th compound—arsphenamine—showed no trypanocidal activity but exhibited potent activity against Treponema pallidum, the syphilis spirochete. Bacteriologist Sahachiro Hata confirmed this in 1909, leading to the marketing of Salvarsan ("the arsenic that saves") by Hoechst AG [1] [4]. Salvarsan’s success validated Ehrlich’s "magic bullet" concept—a drug selectively targeting pathogens without harming host tissues. This approach laid three pillars of modern chemotherapy:
Despite Salvarsan’s eventual replacement by penicillin in the 1940s, its development entrenched organic arsenicals in antimicrobial pipelines for decades, including melarsoprol for trypanosomiasis [4].
Table 2: Structural Evolution from Atoxyl to Salvarsan
Compound | Key Structural Feature | Therapeutic Advancement |
---|---|---|
Atoxyl (Sodium 4-aminophenylarsonate) | Para-amino phenylarsonic acid | First organic arsenical; trypanocide |
Arsphenamine (Salvarsan) | Dihydroxy-meta-diamino arsenobenzene | First targeted syphilis treatment |
Neoarsphenamine | Methylene sulfoxylate derivative | Improved water solubility |
Following its decline in human medicine, Sodium 4-aminophenylarsonate gained extensive use in veterinary medicine starting in the 1950s. As arsanilic acid, it was incorporated into poultry and swine feeds to:
The U.S. FDA approved four arsenical feed additives—arsanilic acid, carbarsone, roxarsone, and nitarsone—with over 100 drug formulations in use by the 1990s [4] [6]. Approximately 1.7–2.2 million pounds (≈1,000 tons) of arsanilic acid were administered annually to U.S. broiler chickens alone [6]. However, environmental and public health concerns precipitated a reversal:
These findings led to voluntary withdrawals:
Post-withdrawal, Sodium 4-aminophenylarsonate transitioned to research applications:
Table 3: Research Applications of 4-Aminophenylarsonate Derivatives
Research Domain | Function | Significance |
---|---|---|
Supramolecular chemistry | Hydrogen-bonded network formation | Models for pnictogen-based crystal engineering |
Nanotechnology | Surface ligand for magnetic nanoparticles | Enhances colloidal stability & functionalization |
Environmental science | Detection of arsenic transformation products | Tracks environmental arsenic cycling |
This evolution—from colonial-era chemotherapeutic to environmental contaminant to research reagent—exemplifies how scientific, societal, and regulatory forces reshape chemical applications. Today, Sodium 4-aminophenylarsonate persists as a historical benchmark in drug development and a versatile synthon in materials chemistry [1] [2] [3].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7